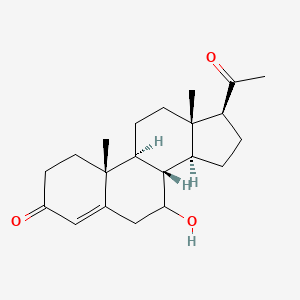

7-Hydroxypregn-4-ene-3,20-dione

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H30O3 |

|---|---|

Peso molecular |

330.5 g/mol |

Nombre IUPAC |

(8S,9S,10R,13S,14S,17S)-17-acetyl-7-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-19-17(7-9-21(15,16)3)20(2)8-6-14(23)10-13(20)11-18(19)24/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18?,19+,20+,21-/m1/s1 |

Clave InChI |

QRDYCDIUGUAUBZ-CWNZLVRBSA-N |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(CC4=CC(=O)CC[C@]34C)O)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |

Sinónimos |

7 alpha-hydroxyprogesterone 7 beta-hydroxyprogesterone 7-hydroxyprogesterone |

Origen del producto |

United States |

Occurrence and Natural Distribution of 7 Hydroxypregn 4 Ene 3,20 Dione

Detection in Biological Systems

Detailed and conclusive evidence regarding the natural presence of 7-Hydroxypregn-4-ene-3,20-dione in biological systems is not extensively covered in the reviewed scientific literature.

Mammalian Tissues (e.g., Liver, Adrenal Gland)

Specific research detailing the isolation or detection of this compound as an endogenous compound in mammalian tissues such as the liver or adrenal gland is not prominently available in the current body of scientific literature. While the adrenal cortex is the primary site of corticosteroid production, the specific biosynthetic pathways leading to the 7-hydroxylated form of pregn-4-ene-3,20-dione are not clearly established as naturally occurring in mammals. evitachem.com

Other Biological Sources

Beyond mammalian systems, the natural occurrence of this compound is also not well-documented. One study on the biodegradation of progesterone (B1679170) in surface waters listed this compound as a potential transformation product, however, its definitive identification and confirmation in these environmental samples were not detailed. brunel.ac.uk

Biosynthesis and Enzymatic Formation of 7 Hydroxypregn 4 Ene 3,20 Dione

Precursor: Progesterone (B1679170)

The journey to 7-Hydroxypregn-4-ene-3,20-dione begins with progesterone, a C21 steroid hormone fundamental to numerous physiological processes, including the menstrual cycle and pregnancy. uniprot.org Progesterone itself is synthesized from cholesterol through a series of enzymatic steps. nih.gov Its chemical structure, pregn-4-ene-3,20-dione, provides the foundational scaffold upon which further modifications, such as hydroxylation, can occur. The stability of progesterone in air and its insolubility in water are key physicochemical properties. uniprot.org

Enzymatic Hydroxylation at the C7 Position

The transformation of progesterone into this compound is achieved through a critical enzymatic reaction known as hydroxylation. This process involves the introduction of a hydroxyl (-OH) group onto the carbon at the 7th position of the steroid's core structure.

Role of Cytochrome P450 Enzymes

The primary catalysts for this transformation are a superfamily of enzymes known as cytochrome P450 (CYP). These heme-containing monooxygenases are pivotal in the metabolism of a vast array of endogenous and exogenous compounds. mdpi.com The catalytic cycle of cytochrome P450 enzymes involves the activation of molecular oxygen to insert one oxygen atom into a substrate, in this case, progesterone. nih.gov

While various cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP3A4, are known to metabolize progesterone, they primarily yield other hydroxylated products such as 16α-hydroxyprogesterone, 17α-hydroxyprogesterone, and 21-hydroxyprogesterone. nih.gov However, specific isozymes have been identified that exhibit a regioselectivity for the C7 position.

Tissue-Specific Expression of C7-Hydroxylases

The enzymatic machinery responsible for the 7-hydroxylation of progesterone is not uniformly distributed throughout the body. Research in rat models has provided significant insights into the tissue-specific expression of these C7-hydroxylases.

Studies on rat hepatic microsomes have identified cytochrome P-450a as the sole enzyme responsible for the 7α-hydroxylation of progesterone in the liver. nih.gov The liver, a central hub for metabolism, demonstrates significant progesterone metabolism in both rats and humans. nih.govresearchgate.net Beyond the liver, the brain has also been identified as a site of steroid metabolism. Specifically, rat brain microsomes have been shown to convert neurosteroids like dehydroepiandrosterone (B1670201) (DHEA) and pregnenolone (B344588) into their 7α-hydroxylated derivatives, suggesting the presence of 7α-hydroxylase activity in neural tissues. nih.gov While direct evidence for the specific human CYP enzyme and its widespread tissue expression for progesterone 7-hydroxylation remains an area of ongoing research, these findings in animal models provide a foundational understanding.

Stereospecificity of the 7-Hydroxylation Reaction

The hydroxylation at the C7 position of progesterone can result in two different stereoisomers: 7α-Hydroxypregn-4-ene-3,20-dione and 7β-Hydroxypregn-4-ene-3,20-dione. This stereospecificity is dictated by the three-dimensional structure of the enzyme's active site, which orients the progesterone molecule in a specific way relative to the reactive oxygen species.

In studies with rat liver microsomes, the hydroxylation of progesterone at the C7 position is reported to be stereospecific, yielding the 7α-hydroxy derivative. nih.gov Fungal systems, such as Phycomyces blakesleeanus, have also been shown to produce 7α-hydroxyprogesterone. nih.gov

Conversely, the 7β-hydroxy stereoisomer has been produced through the use of engineered cytochrome P450 enzymes, specifically mutants of P450-BM3. nih.govnih.gov These engineered biocatalysts have demonstrated the ability to catalyze the C7β-hydroxylation of various steroids, highlighting the potential to manipulate the stereochemical outcome of the reaction through protein engineering. nih.govnih.gov The factors that determine whether the α or β isomer is formed in endogenous mammalian systems are intrinsic to the specific cytochrome P450 isozyme involved and its unique active site architecture.

Metabolism and Biotransformation Pathways of 7 Hydroxypregn 4 Ene 3,20 Dione

Subsequent Metabolic Conversions of 7-Hydroxypregn-4-ene-3,20-dione

The introduction of a hydroxyl group at the C-7 position of the pregnane (B1235032) skeleton creates a substrate for further enzymatic reactions. Based on the metabolism of similar steroid structures, the subsequent metabolic conversions of this compound likely involve further hydroxylation and reduction reactions.

Further Hydroxylation

Hydroxylation is a common step in steroid metabolism, often mediated by cytochrome P450 (CYP) enzymes. nih.gov These enzymes can introduce additional hydroxyl groups at various positions on the steroid nucleus, leading to the formation of dihydroxy and trihydroxy metabolites. For instance, the microbial transformation of 11α-hydroxyprogesterone has been shown to yield metabolites with additional hydroxyl groups at the 6β, 15α, and 16α positions. nih.gov Similarly, the biotransformation of Δ1-progesterone by entomopathogenic filamentous fungi has resulted in the formation of various dihydroxy derivatives. nih.gov

While direct evidence for the further hydroxylation of this compound is not extensively documented, it is plausible that it could undergo similar transformations. Potential sites for secondary hydroxylation could include positions that are commonly targeted in steroid metabolism, such as C-6, C-11, C-16, and C-17. The specific metabolites formed would depend on the enzymatic machinery of the organism or tissue in which the metabolism occurs.

| Substrate | Metabolic Reaction | Resulting Metabolite(s) | Enzyme/Organism (if specified) |

| 11α-hydroxyprogesterone | Further Hydroxylation | 6β,11α-dihydroxypregn-4-ene-3,20-dione | Fusarium lini |

| 11α-hydroxyprogesterone | Further Hydroxylation | 11α,15α-dihydroxypregn-4-ene-3,20-dione | Gibberella fujikuroi |

| Δ1-progesterone | Dihydroxylation | 6β,11α-dihydroxypregn-1,4-diene-3,20-dione | Beauveria bassiana |

| Δ1-progesterone | Dihydroxylation | 6β,17α-dihydroxypregn-1,4-diene-3,20-dione | Isaria fumosorosea |

Table 1: Examples of Further Hydroxylation in Related Progesterone (B1679170) Derivatives (Data inferred from studies on similar compounds)

Reduction Reactions

Reduction of the ketone groups at C-3 and C-20, as well as the double bond at C-4, are key reactions in the catabolism of progesterone and its derivatives. These reactions are catalyzed by various reductases and dehydrogenases. The metabolism of progesterone itself involves reduction to 5α-dihydroprogesterone and 5β-dihydroprogesterone.

It is highly probable that this compound undergoes similar reductive transformations. The carbonyl groups at the C-3 and C-20 positions are likely targets for reductases, leading to the formation of the corresponding hydroxyl groups. This would result in metabolites such as 3,7-dihydroxypregn-4-en-20-one and 7,20-dihydroxypregn-4-en-3-one, with various stereoisomers possible. Further reduction of the remaining ketone group would yield a triol.

Enzyme Systems Involved in this compound Catabolism

The catabolism of steroids is primarily carried out by a diverse group of enzymes, with cytochrome P450 monooxygenases playing a central role in oxidative metabolism. nih.gov While the specific enzymes responsible for the breakdown of this compound have not been explicitly identified, inferences can be made from studies on related compounds.

Bacterial steroid hydroxylases, including various cytochrome P450 enzymes, are known to be involved in the degradation of steroids. nih.gov These enzymes are crucial for initiating the breakdown of the steroid ring structure. In humans, CYP3A enzymes are known to be involved in the metabolism of 17α-hydroxyprogesterone caproate, a synthetic progestin. nih.gov Specifically, CYP3A4 and the fetal-specific CYP3A7 have been shown to metabolize this compound. nih.gov Given the structural similarities, it is conceivable that CYP enzymes, particularly those in the CYP3A family, could also be involved in the metabolism of this compound in humans.

In addition to P450 enzymes, various reductases and dehydrogenases are essential for the reductive pathways of steroid metabolism. These enzymes are found in a wide range of organisms, from bacteria to humans, and are responsible for the conversion of keto groups to hydroxyl groups.

Identification of Novel Metabolites Derived from this compound

The identification of novel metabolites is crucial for understanding the complete metabolic profile of a compound. While specific novel metabolites of this compound have not been detailed in the available literature, studies on the biotransformation of similar steroids provide a framework for predicting potential products.

For example, the microbial transformation of Δ1-progesterone has led to the identification of several novel hydroxylated derivatives, including 6β,11α-dihydroxypregn-1,4-diene-3,20-dione and 6β,17α-dihydroxypregn-1,4-diene-3,20-dione. nih.gov These findings highlight the potential for microorganisms to generate a diverse array of steroid metabolites through various hydroxylation reactions.

Further research employing techniques such as liquid chromatography-mass spectrometry (LC-MS) would be necessary to isolate and identify the specific metabolites formed from this compound in different biological systems. Such studies would provide valuable insights into its complete metabolic pathway and the potential biological activities of its derivatives.

| Parent Compound | Identified Novel Metabolite | Transforming Organism |

| Δ1-progesterone | 6β,11α-dihydroxypregn-1,4-diene-3,20-dione | Beauveria bassiana |

| Δ1-progesterone | 6β-hydroxypregn-1,4-diene-3,11,20-trione | Beauveria bassiana |

| Δ1-progesterone | 6β,17α-dihydroxypregn-1,4-diene-3,20-dione | Isaria fumosorosea |

| Δ1-progesterone | 12β,17α-dihydroxypregn-1,4-diene-3,20-dione | Isaria tenuipes |

Table 2: Examples of Novel Metabolites Identified from a Related Pregnane Derivative (Data from a study on Δ1-progesterone biotransformation) nih.gov

Molecular and Cellular Biological Roles of 7 Hydroxypregn 4 Ene 3,20 Dione Mechanistic Focus

Role as an Intermediate in Steroid Hormone Biosynthesis Pathways

While not a primary intermediate in the canonical steroidogenic cascades, the formation of 7-Hydroxypregn-4-ene-3,20-dione represents a metabolic diversion from the main pathways of hormone synthesis.

The established biosynthetic pathway to cortisol, a critical glucocorticoid, originates from cholesterol and proceeds through a series of enzymatic modifications. Key intermediates in this cascade include pregnenolone (B344588), progesterone (B1679170), and notably, 17α-hydroxyprogesterone. wikipedia.orgrupahealth.com The hydroxylation at the C17α position of progesterone to form 17α-hydroxyprogesterone is a crucial step catalyzed by the enzyme 17α-hydroxylase (CYP17A1). wikipedia.org This is followed by further hydroxylations at the C21 and C11β positions to yield cortisol. rupahealth.com

Deficiencies in the enzymes 21-hydroxylase or 11β-hydroxylase lead to an accumulation of 17α-hydroxyprogesterone, which is a key diagnostic marker for congenital adrenal hyperplasia (CAH). wikipedia.orgrupahealth.com In contrast, this compound is not recognized as a direct, sequential intermediate in the primary cortisol biosynthetic pathway. Instead, its formation is understood as a result of the metabolism of progesterone by specific enzymes, representing a branch from the main steroidogenic route.

Interaction with Cellular Components (e.g., Enzymes, Receptors) in vitro or in silico

The biological activity of this compound is predicated on its interactions with various cellular proteins, including enzymes for which it can act as a substrate and receptors to which it may bind.

Research has demonstrated that this compound can be produced from progesterone through the action of microbial enzymes. This biotransformation highlights that progesterone can serve as a substrate for specific hydroxylases that introduce a hydroxyl group at the C7 position. Fungi, in particular, have been identified as capable of carrying out this transformation.

For instance, extracts from the fungus Phycomyces blakesleeanus have been shown to hydroxylate progesterone, yielding 7α-hydroxyprogesterone as one of the products. nih.gov This reaction is dependent on NADPH and is catalyzed by a cytochrome P-450 enzyme. nih.gov Similarly, the fungus Botryosphaerica obtusa can hydroxylate progesterone to produce 7β-hydroxyprogesterone as a major product, with trace amounts of the 7α-hydroxy isomer also formed. nih.gov The entomopathogenic fungus Isaria farinosa has also been noted for its ability to hydroxylate progesterone. nih.gov

These findings from microbial transformation studies provide clear evidence of enzymatic pathways capable of producing 7-hydroxylated progesterone derivatives.

Table 1: Microbial Transformation of Progesterone to 7-Hydroxyprogesterone

| Microorganism | Product(s) | Key Enzymatic Features | Reference |

| Phycomyces blakesleeanus | 7α-hydroxyprogesterone, 15β-hydroxyprogesterone | NADPH-dependent, Cytochrome P-450 catalyzed | nih.gov |

| Botryosphaerica obtusa | 7β-hydroxyprogesterone (major), 7α-hydroxyprogesterone (trace) | Membrane-bound hydroxylase activity | nih.gov |

| Isaria farinosa | Hydroxylated progesterone derivatives | Effective hydroxylation capability | nih.gov |

| Cephalosporium aphidicola | 6β- and 11α-hydroxyprogesterone (predominantly) | Sequential hydroxylation | nih.gov |

As a steroid hormone, this compound is anticipated to interact with steroid receptors. Given its structural similarity to corticosteroids, the glucocorticoid receptor (GR) is a primary potential target. While specific binding affinity data such as Ki or IC50 values for this compound are not extensively reported in the reviewed scientific literature, studies on related compounds provide some context.

Mechanistic Insights into Metabolic Regulation

The enzyme CYP7B1 is a crucial 7α-hydroxylase for various steroids, including dehydroepiandrosterone (B1670201) (DHEA). nih.gov By catalyzing the 7α-hydroxylation of these precursor steroids, CYP7B1 can divert them from pathways leading to the synthesis of sex hormones, thereby modulating the balance of androgens and estrogens. nih.gov The expression and activity of CYP7B1 are themselves subject to regulation, for instance by estrogens, which can influence the levels of 7-hydroxylated steroids. nih.gov

Furthermore, recent research has indicated that excess 17-hydroxyprogesterone can promote hyperglycemia by activating the glucocorticoid receptor, suggesting a direct link between a hydroxylated progesterone intermediate and glucose metabolism. jci.org While this finding pertains to the 17-hydroxylated form, it opens the possibility that other hydroxylated progesterones, such as this compound, could also exert effects on metabolic pathways through receptor-mediated mechanisms. The metabolism of progestins is complex, involving multiple cytochrome P450 enzymes and other metabolic pathways, and the biological activities of the resulting metabolites are an active area of investigation. nih.govnih.gov The precise mechanistic role of this compound in metabolic regulation, however, remains to be elucidated through further targeted research.

Synthetic Methodologies for 7 Hydroxypregn 4 Ene 3,20 Dione

Chemical Synthesis Routes

Direct chemical synthesis of 7-Hydroxypregn-4-ene-3,20-dione is challenging due to the need for high regio- and stereoselectivity at a non-activated carbon position. rsc.org While specific multi-step total synthesis routes are not extensively documented in readily available literature, plausible strategies can be inferred from established steroid chemistry.

A feasible, though challenging, chemical approach to this compound involves the functionalization of the progesterone (B1679170) molecule. A common strategy for introducing functionality at an allylic position, such as C7 in progesterone, is through an oxidation reaction.

One potential pathway involves the allylic oxidation of progesterone to form the intermediate 7-keto-progesterone (7-oxopregn-4-ene-3,20-dione). This transformation can be achieved using various oxidizing agents. For instance, methods utilizing t-butyl hydroperoxide in the presence of copper iodide have been reported for the conversion of Δ5-steroids into the corresponding α,β-unsaturated 7-ketones. nih.gov While this specific application to progesterone requires optimization, it presents a viable synthetic handle. Other traditional reagents for allylic oxidation include chromium-based compounds. iomcworld.com

Once the 7-keto intermediate is obtained, the subsequent step would be a stereoselective reduction of the C7-carbonyl group to the desired hydroxyl group. This step is critical for obtaining the correct stereoisomer (7α- or 7β-hydroxy).

The stereochemical outcome of the reduction of a 7-keto steroid is highly dependent on the reducing agent and reaction conditions. For the reduction of saturated steroidal ketones, sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) has been shown to influence the ratio of axial and equatorial alcohol products, in some cases inverting the stereoselectivity compared to sodium borohydride alone. nih.gov For instance, the Luche reduction of certain 7-keto steroids has demonstrated a significant shift in the axial/equatorial alcohol ratios. nih.gov

Another approach to achieving stereoselectivity is through the use of bulky reducing agents that favor approach from the less sterically hindered face of the steroid nucleus. The choice of the appropriate reagent would be crucial in directing the synthesis towards either the 7α- or 7β-hydroxy isomer. The synthesis of ursodeoxycholic acid, which contains a 7β-hydroxy group, utilizes 7β-hydroxysteroid dehydrogenase (7β-HSDH) to convert the 7-oxo intermediate to the desired product, highlighting a chemoenzymatic strategy. rsc.org

Biocatalytic and Microbial Transformation Approaches for 7-Hydroxylation

Biocatalysis offers a powerful and often more selective alternative to traditional chemical synthesis for the hydroxylation of steroids. researchfloor.org The use of whole-cell microorganisms or isolated enzymes can achieve high regio- and stereoselectivity under mild reaction conditions.

A variety of filamentous fungi have been identified for their ability to hydroxylate progesterone at various positions, including C7. These biotransformations are typically mediated by cytochrome P450 monooxygenases (P450s), a versatile family of heme-containing enzymes. researchgate.net

Fungal Biotransformation:

Penicillium species: Strains of Penicillium have demonstrated the ability to produce 7-hydroxylated derivatives of progesterone. For example, the marine-derived fungus Penicillium oxalicum CBMAI 1996 has been shown to produce both C7 and C15 hydroxylated steroids from progesterone. nih.gov Another study identified that Penicillium aculeatum can biotransform progesterone into 14α-hydroxyprogesterone and 7α,14α-dihydroxyprogesterone. benthamdirect.comscilit.com

Isaria species: The entomopathogenic fungus Isaria farinosa KCh KW1.1 has been noted for its ability to hydroxylate dehydroepiandrosterone (B1670201) at the 7α and 7β positions, suggesting a potential for similar activity on the progesterone scaffold. nih.gov

Rhizomucor species: Rhizomucor tauricus has been reported to perform predominant allylic hydroxylation at both the C6 and C7 positions of 4- and 5-ene functionalized steroids. nih.gov

Mucor species: While many Mucor species are known for 11α-hydroxylation, some have shown the capability for hydroxylation at other positions, including C7. researchgate.net

Aspergillus species: Various Aspergillus strains are widely used for steroid biotransformations, and while often associated with 11α-hydroxylation, some can introduce hydroxyl groups at other positions. researchgate.netresearchgate.net

Engineered Enzymes:

The direct use of isolated and often engineered enzymes, particularly cytochrome P450s, represents a more refined approach to biocatalysis. Protein engineering has enabled the development of P450 mutants with enhanced activity and altered selectivity for steroid hydroxylation. nih.govacs.orgacs.org

P450-BM3 Mutants: Researchers have successfully engineered mutants of P450-BM3 that can catalyze the hydroxylation of various steroids with high regioselectivity for the C7 position. acs.org These engineered enzymes can provide access to specific stereoisomers of 7-hydroxy steroids. acs.org

The table below summarizes some of the microorganisms and enzymes involved in progesterone hydroxylation.

| Biocatalyst | Substrate | Major Products | Reference |

| Penicillium aculeatum | Progesterone | 14α-hydroxyprogesterone, 7α,14α-dihydroxyprogesterone | benthamdirect.com |

| Penicillium oxalicum CBMAI 1996 | Progesterone | C7 and C15 hydroxylated derivatives | nih.gov |

| Isaria farinosa KCh KW1.1 | Dehydroepiandrosterone | 7α- and 7β-hydroxy-DHEA | nih.gov |

| Rhizomucor tauricus | 4- and 5-ene steroids | C6 and C7 hydroxylated derivatives | nih.gov |

| P450-BM3 mutants | Various steroids | C7-hydroxylated products | acs.org |

Key parameters for optimization include:

Medium Composition: The source and concentration of carbon and nitrogen in the growth medium can impact both microbial growth and the expression of hydroxylating enzymes. For instance, in the biotransformation of progesterone by Mucor racemosus, the addition of yeast extract and peptone at specific concentrations was found to be optimal. scispace.com

pH: The pH of the culture medium affects enzyme stability and activity. The optimal pH for progesterone transformation by Mucor racemosus was determined to be 5.5. scispace.com

Temperature: Temperature influences the growth rate of the microorganism and the kinetics of the enzymatic reaction.

Substrate Concentration: High concentrations of the steroid substrate can be toxic to the microorganisms or may lead to substrate inhibition of the hydroxylase enzymes. In the case of Mucor racemosus, the maximum bioconversion efficiency was achieved at a progesterone concentration of 0.2 g/L. scispace.com

Incubation Time: The duration of the biotransformation is critical for achieving maximum product yield. For Mucor racemosus, an incubation period of 48 hours was found to be optimal for the production of hydroxylated progesterone derivatives. scispace.com

Aeration and Agitation: Adequate oxygen supply is crucial for the activity of cytochrome P450 monooxygenases, which use molecular oxygen as a co-substrate. Agitation helps to ensure proper mixing and mass transfer of substrates and products.

By systematically optimizing these conditions, it is possible to significantly enhance the production of this compound through biocatalytic methods.

Analytical Methodologies for Research on 7 Hydroxypregn 4 Ene 3,20 Dione

Chromatographic Techniques for Separation and Identification

Chromatographic methods are the cornerstone for the analysis of 7-Hydroxypregn-4-ene-3,20-dione, providing the necessary resolution to separate it from other structurally similar steroids. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and widely employed techniques in this domain.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile steroids like this compound, derivatization is a mandatory step to increase their volatility and improve chromatographic behavior. This process involves chemically modifying the molecule, typically by converting hydroxyl and keto groups into more volatile silyl ethers.

Derivatization: A common derivatization procedure for glucocorticoids involves the use of reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of trimethylsilylimidazole (TSIM), bovine serum albumin (BSA), and trimethylchlorosilane (TMCS) mdpi.com. This process enhances the volatility of the steroid, making it amenable to GC analysis mdpi.com.

Fragmentation Analysis: Under electron ionization (EI) in GC-MS, the derivatized this compound molecule undergoes fragmentation, generating a unique mass spectrum that serves as a chemical fingerprint for its identification. The fragmentation pattern of 3-keto-4-ene steroids is often characterized by a Retro-Diels-Alder fragmentation of the A-ring mdpi.com.

Below is a table summarizing typical GC-MS parameters for the analysis of related steroids, which can be adapted for this compound.

| Parameter | Typical Value/Condition |

| Column | Fused silica capillary column (e.g., 5% phenyl methylpolysiloxane) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature of 180-200 °C, ramped to 280-300 °C |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Derivatization Reagent | MSTFA or TSIM/BSA/TMCS |

This table presents a generalized set of parameters that may require optimization for specific applications.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for steroid analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization nih.gov. This technique couples the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the precise detection and quantification capabilities of tandem mass spectrometry.

Chromatographic Separation: Reversed-phase chromatography is commonly employed, using C18 or C8 columns to separate this compound from other steroids based on their hydrophobicity. Gradient elution with mobile phases consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate, is used to achieve optimal separation thermofisher.comlcms.czthermofisher.cn.

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon collision-induced dissociation (CID). This highly selective process minimizes interferences from the sample matrix. For 17α-hydroxyprogesterone, a common MRM transition is m/z 331 -> 109 nih.gov. Silver cationization has also been shown to produce regioisomer-specific diagnostic product ions for hydroxyprogesterone isomers nih.gov.

The following table outlines typical LC-MS/MS parameters for the analysis of 17α-hydroxyprogesterone, an isomer of this compound.

| Parameter | Typical Value/Condition |

| Chromatography System | UHPLC or HPLC |

| Column | Reversed-phase C18 or similar (e.g., Accucore RP-MS) thermofisher.comthermofisher.cn |

| Mobile Phase A | Water with 0.1% formic acid thermofisher.comlcms.cz |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid thermofisher.comlcms.cz |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) thermofisher.cnnih.gov |

| Mass Spectrometer | Triple Quadrupole |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 331.3 (for [M+H]+) nih.gov |

| Product Ions (m/z) | 97.1 (quantifier), 109.1 (qualifier) nih.gov |

This interactive table provides a summary of common LC-MS/MS conditions that can be adapted for the analysis of this compound.

Sample Preparation and Extraction Protocols for Research Matrices

Effective sample preparation is crucial to remove interfering substances from biological matrices such as plasma, serum, or cell culture media, and to concentrate the analyte of interest. The most common techniques for this compound are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. For steroids, a common approach is to extract the aqueous sample (e.g., plasma) with an organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether thermofisher.comthermofisher.cnnih.gov. The organic layer containing the steroid is then separated, evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument thermofisher.comthermofisher.cn.

Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction compared to LLE nih.govnih.gov. It utilizes a solid sorbent material packed into a cartridge or a 96-well plate. For steroid extraction, reversed-phase sorbents like C18 are commonly used nih.gov. The general steps of an SPE procedure are as follows:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer.

Loading: The pre-treated sample is passed through the sorbent, where the analyte is retained.

Washing: The sorbent is washed with a weak solvent to remove interferences.

Elution: The analyte of interest is eluted from the sorbent using a strong organic solvent waters.com.

A study on the extraction of steroid hormones from H295R cell line incubation medium demonstrated that SPE can effectively recover compounds like 17-hydroxyprogesterone with recoveries ranging from 98.2% to 109.4% nih.gov.

Quantitative Analysis Techniques and Method Validation

Accurate quantification of this compound requires a validated analytical method. Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable results. Key validation parameters include linearity, precision, accuracy, and the limit of quantification (LOQ).

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range. For LC-MS/MS methods for 17α-hydroxyprogesterone, linearity is often established over a range of 0.156 to 80 nmol/L with a correlation coefficient (r²) greater than 0.99 nih.gov.

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For quantitative methods, intra-assay (within-run) and inter-assay (between-run) precision are evaluated. For the analysis of 17α-hydroxyprogesterone, intra-assay precision is typically below 7.4%, while inter-assay precision can range from 7.9% to 15.4% depending on the concentration nih.gov.

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing quality control (QC) samples with known concentrations and calculating the percent recovery. For 17α-hydroxyprogesterone, accuracy at a concentration of 0.9 nmol/L has been reported to be 100% nih.gov.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For LC-MS/MS methods, the LOQ for 17α-hydroxyprogesterone can be as low as 0.2 nmol/L nih.gov or 1 nmol/L in bloodspots nih.gov.

The following table summarizes typical validation parameters for the quantitative analysis of 17α-hydroxyprogesterone by LC-MS/MS.

| Validation Parameter | Typical Acceptance Criteria/Results |

| Linearity (r²) | > 0.99 nih.gov |

| Intra-assay Precision (%RSD) | < 15% (typically < 10%) nih.gov |

| Inter-assay Precision (%RSD) | < 15% (typically < 10-15%) nih.gov |

| Accuracy (% Recovery) | 85-115% of the nominal value |

| Limit of Quantification (LOQ) | 0.2 - 1.0 nmol/L nih.govnih.gov |

This table provides a general overview of method validation parameters and their typical values for the analysis of 17α-hydroxyprogesterone.

Application of Isotopic Labeling in Metabolic Flux Studies

Isotopic labeling is a powerful tool for investigating the metabolic fate and flux of compounds within a biological system. This technique involves introducing a stable isotope-labeled version of the molecule of interest (e.g., containing ¹³C or ²H) and tracing its conversion into various metabolites over time.

While specific metabolic flux studies solely focused on this compound are not extensively detailed in the readily available literature, the principles of isotope-assisted metabolic flux analysis (iMFA) are broadly applicable to steroid metabolism. In such studies, a labeled precursor, such as ¹³C-labeled cholesterol or pregnenolone (B344588), would be introduced to a cell culture or in vivo model. The incorporation of the isotopic label into downstream metabolites, including this compound and its subsequent products, would then be monitored by mass spectrometry.

This approach allows researchers to:

Trace the metabolic pathways involving this compound.

Quantify the rates (fluxes) of its formation and conversion.

Understand how these fluxes are altered by genetic modifications, disease states, or drug treatments.

For instance, deuterated internal standards of 17α-hydroxyprogesterone (17-OHP-d8) are routinely used in quantitative LC-MS/MS methods to account for variations in sample preparation and instrument response, which is a fundamental application of isotopic labeling in analytical chemistry thermofisher.comlcms.cznih.gov. Expanding on this, dynamic studies using stable isotope tracers can provide a detailed picture of the kinetics of steroid biosynthesis and metabolism.

Structure Activity Relationships and Derivative Studies of 7 Hydroxypregn 4 Ene 3,20 Dione

The exploration of 7-hydroxypregn-4-ene-3,20-dione and its derivatives has been a subject of scientific investigation to understand how its structural features influence its biological activity. These studies are fundamental in medicinal chemistry for the development of new therapeutic agents.

Future Directions and Unexplored Research Avenues for 7 Hydroxypregn 4 Ene 3,20 Dione

Elucidation of Novel 7-Hydroxylation Enzymes and Isoforms

The introduction of a hydroxyl group at the C7 position of the steroid nucleus is a critical metabolic step. While enzymes that perform this function on other steroid precursors have been identified, the specific enzymes responsible for the 7-hydroxylation of progesterone (B1679170) to form 7-Hydroxypregn-4-ene-3,20-dione are not fully characterized.

Future research must focus on identifying and characterizing the cytochrome P450 (CYP) enzymes that catalyze this reaction. Studies in mouse liver microsomes have indicated that distinct P450 species are responsible for 7α- and 7β-hydroxylation of pregnenolone (B344588), suggesting that tissue-specific enzymes likely exist. nih.gov For instance, the enzyme Cyp7b has been identified in the brain as a 7α-hydroxylase for the neurosteroids pregnenolone and dehydroepiandrosterone (B1670201) (DHEA). nih.gov However, Cyp7b's affinity for progesterone as a substrate remains a key question. Research should aim to:

Screen human and animal tissue libraries (e.g., adrenal, gonadal, hepatic, and neural tissues) for enzymatic activity that converts progesterone to this compound.

Utilize genetic and proteomic approaches to identify the specific CYP isoforms responsible for this transformation.

Characterize the kinetic properties (e.g., K_M, V_max) of these novel enzymes to understand their efficiency and substrate preference.

Investigate the regulation of these enzymes' expression, which could be influenced by hormonal signals, developmental stages, or pathological conditions.

Evidence from studies on pregnenolone suggests that different P450 enzymes are involved in 7α- and 7β-hydroxylation, and these can be distinguished by their sensitivity to various inhibitors. nih.gov Applying a similar pharmacological approach could help differentiate the enzymes acting on progesterone.

Comprehensive Mapping of this compound Metabolic Fates

Once formed, the metabolic fate of this compound is a critical unknown. Understanding its downstream conversion products is essential for determining its biological half-life, mechanism of action, and potential role as an intermediate in steroidogenic pathways.

A primary avenue of future research involves investigating the role of hydroxysteroid dehydrogenases (HSDs). Specifically, the 11β-hydroxysteroid dehydrogenase (HSD11B) isoforms are strong candidates for metabolizing this compound. HSD11B1 is known to function as an epimerase, interconverting 7α- and 7β-hydroxy C19 steroids through a 7-keto intermediate, while HSD11B2 exclusively oxidizes the 7α-hydroxy stereoisomer. nih.gov Therefore, a crucial research direction is to determine if this compound is a substrate for these enzymes, potentially leading to the formation of 7-keto-progesterone or its 7β-hydroxy epimer.

Comprehensive metabolic studies should include:

In vitro incubation of this compound with recombinant metabolic enzymes (CYPs, HSDs, etc.) and liver microsomes.

In vivo administration in animal models followed by metabolic profiling of urine and serum to identify downstream metabolites.

Analysis of phase II metabolism to see if the compound undergoes conjugation reactions (e.g., glucuronidation, sulfation) that facilitate excretion. oup.com

Advanced Mechanistic Studies of its Role in Steroidogenic Networks

Steroid biosynthesis and metabolism constitute a complex, interconnected network rather than a series of linear pathways. nih.gov An advanced understanding of this compound requires elucidating its specific role within these networks. It could function as a precursor to other bioactive steroids, a modulator of enzymatic activity, or a terminal metabolite.

Future mechanistic studies should investigate its potential interactions with key steroidogenic enzymes. For example, it is important to determine if this compound acts as a competitive or allosteric inhibitor of enzymes like CYP17A1 or CYP21A2, which are critical for the production of glucocorticoids and androgens. frontiersin.org Its structural similarity to progesterone suggests it could compete for the active sites of these enzymes, thereby altering the flow of steroidogenesis. Furthermore, its biological activity at steroid receptors, such as the glucocorticoid, mineralocorticoid, progesterone, and androgen receptors, needs to be systematically evaluated. evitachem.com

Development of High-Throughput Analytical Platforms for Comprehensive Steroid Metabolomics

To fully integrate this compound and its metabolites into our understanding of the human steroid metabolome, robust and high-throughput analytical methods are required. Modern steroid analysis has moved beyond single-analyte immunoassays towards comprehensive profiling using mass spectrometry. oup.comnih.gov

The development of dedicated analytical platforms is a key future direction. Technologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are central to steroid metabolomics. oup.comendocrine-abstracts.org The goal is to create standardized assays capable of quantifying a wide array of steroids, including 7-oxygenated compounds, from biological samples like serum and urine. endocrine-abstracts.orgiomcworld.com This will enable large-scale clinical and research studies to explore correlations between the levels of this compound and various physiological or disease states. The combination of mass spectrometry with machine learning has already proven to be a powerful tool for identifying steroid signatures in disease. nih.govresearchgate.net

Table 1: Advanced Analytical Platforms for Steroid Metabolomics

| Analytical Platform | Description | Application in Steroid Research | Future Direction for this compound |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Offers high sensitivity and specificity for quantifying multiple steroids simultaneously. endocrine-abstracts.org | Widely used for multisteroid profiling in serum and plasma for clinical diagnostics and research. oup.comnih.gov | Develop and validate a standardized LC-MS/MS method to include this compound and its predicted metabolites in routine steroid panels. |

| GC-MS | Gas Chromatography-Mass Spectrometry. Traditionally used for comprehensive urinary steroid metabolite profiling after derivatization. oup.com | Provides detailed information on the net 24-hour steroid output and identifies a broad range of metabolites. oup.com | Characterize the GC-MS profile of this compound and its metabolic products to enable its detection in comprehensive urine steroid analyses. |

| High-Throughput Screening (HTS) | Automated systems, often using 96-well plate formats, for rapid sample preparation and analysis. endocrine-abstracts.orgiomcworld.com | Enables large-scale metabolomic studies and clinical screening for disorders of steroid biosynthesis. nih.goviomcworld.com | Integrate the analysis of this compound into HTS platforms to assess its levels in large population cohorts. |

Investigation of this compound in Non-Mammalian Systems

The study of steroids in an evolutionary context can provide profound insights into their fundamental biological roles. Steroid hormones and their receptors are present across vertebrates, from fish to mammals, and their functions have diversified over evolutionary time. nih.govarxiv.orgnih.gov In some species, steroids are excreted and act as potent chemical messengers or pheromones that regulate social behaviors. nih.gov

A fascinating and entirely unexplored research avenue is the investigation of this compound in non-mammalian vertebrates. Research in fish, amphibians, and reptiles could reveal conserved or novel functions for this compound. Key research questions include:

Is this compound synthesized in non-mammalian species?

Does it have a role in reproduction, development, or stress response in these animals?

Could it function as an excreted chemosignal, similar to the bile acid-derived pheromones in sea lampreys or sex steroids in other fish? nih.gov

Exploring the presence and function of this steroid in a broader phylogenetic context could uncover fundamental roles that are less apparent in mammalian models.

Q & A

Q. [Basic] What synthetic methodologies are recommended for producing 7-Hydroxypregn-4-ene-3,20-dione and its intermediates?

Synthesis involves hydroxylation at the C7 position of the pregnane backbone. Key steps include:

- Selective protection of the 3,20-dione groups using tert-butyldimethylsilyl (TBS) ethers.

- Oxidation at C7 via Jones oxidation (CrO₃/H₂SO₄) or enzymatic methods (e.g., cytochrome P450 mimics).

- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient 30-50%) . Intermediate validation requires FTIR (C=O stretch at 1700–1750 cm⁻¹) and ¹H NMR (δ 5.70 ppm for C4-H proton) .

Q. [Basic] Which analytical techniques ensure structural fidelity and purity of this compound?

- HPLC : C18 column with acetonitrile/water (70:30, 1.0 mL/min) achieves >98% purity.

- Spectroscopy :

- FTIR confirms hydroxyl groups (3400–3600 cm⁻¹) and ketones (1700–1750 cm⁻¹).

- ¹³C NMR identifies C7-OH (δ 70–75 ppm) and C3/C20 ketones (δ 210–220 ppm).

Q. [Basic] What safety protocols govern the handling and storage of this compound?

- Storage : Amber vials under argon at -20°C to prevent oxidation.

- Handling : Use gloveboxes (<5% humidity) to avoid hydrolysis; PPE (nitrile gloves, lab coats) required due to potential dermal irritation.

- Disposal : Incinerate following EPA guidelines for steroid derivatives .

Advanced Research Questions

Q. [Advanced] How does this compound’s receptor binding affinity compare to progesterone derivatives?

- Progesterone Receptor (PR) : Competitive assays show Ki = 18 nM (vs. progesterone’s 2 nM) due to steric hindrance from the C7-OH group. Molecular dynamics simulations reveal reduced helix-12 stabilization in the PR ligand-binding domain.

- Cross-Reactivity : Minimal interaction with glucocorticoid receptors (<5% displacement at 1 μM) .

Q. [Advanced] How can contradictory metabolic stability data between hepatic microsomes and cell-based assays be resolved?

- Method Triangulation :

LC-MS/MS : Quantify parent compound depletion in NADPH-supplemented human liver microsomes (HLM).

CRISPR HepG2 : Use CYP3A4-knockout cells to isolate enzyme-specific metabolism.

PBPK Modeling : Reconcile in vitro-in vivo discrepancies caused by CYP2C9 activity variations .

Q. [Advanced] What experimental designs differentiate agonistic vs. antagonistic effects on steroid receptors?

- Transcriptional Reporter Assays :

- PR-responsive luciferase constructs in T47D cells.

- Pre-treat with 10 nM progesterone; co-incubate this compound (0.1–10 μM).

- Agonism : >150% activation vs. progesterone control (measured via qPCR of FKBP5).

- Antagonism : >20% suppression of baseline activity. Validate with PR-knockout models .

Q. [Advanced] What strategies optimize crystallization for X-ray diffraction studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.